Cas no 1804467-24-0 (5-(Bromomethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

5-(Bromomethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetonitrile Chemical and Physical Properties
Names and Identifiers
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- 5-(Bromomethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetonitrile
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- Inchi: 1S/C10H8BrF3N2O2/c1-17-8-6(4-11)5-16-7(2-3-15)9(8)18-10(12,13)14/h5H,2,4H2,1H3
- InChI Key: WAHFUNKUWMTRPR-UHFFFAOYSA-N
- SMILES: BrCC1=CN=C(CC#N)C(=C1OC)OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 318
- Topological Polar Surface Area: 55.1
- XLogP3: 2.3
5-(Bromomethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029084851-1g |
5-(Bromomethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetonitrile |
1804467-24-0 | 97% | 1g |
$1,445.30 | 2022-04-02 |
5-(Bromomethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetonitrile Related Literature
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Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
Additional information on 5-(Bromomethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetonitrile
Comprehensive Overview of 5-(Bromomethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetonitrile (CAS No. 1804467-24-0)
5-(Bromomethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetonitrile (CAS No. 1804467-24-0) is a high-value pyridine derivative widely used in pharmaceutical and agrochemical research. This compound features a unique combination of functional groups, including a bromomethyl moiety, a methoxy group, and a trifluoromethoxy substituent, making it a versatile intermediate for synthesizing complex molecules. Its molecular structure is optimized for applications in drug discovery, particularly in the development of kinase inhibitors and central nervous system (CNS) targeting agents.
The growing demand for fluorinated compounds in modern chemistry has positioned 5-(Bromomethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetonitrile as a critical building block. Researchers are increasingly exploring its potential in catalysis and material science, driven by its ability to enhance metabolic stability and bioavailability in drug candidates. Recent studies highlight its role in designing next-generation agrochemicals with improved efficacy and environmental safety, aligning with global trends toward sustainable farming practices.
One of the most searched questions related to this compound is: "What are the synthetic routes for 5-(Bromomethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetonitrile?" The synthesis typically involves multi-step reactions, starting from commercially available pyridine precursors, followed by selective bromination and etherification. Advanced techniques like microwave-assisted synthesis have been employed to improve yield and reduce reaction times, addressing the industry's need for cost-effective production methods.
Another trending topic is the compound's application in proteolysis-targeting chimeras (PROTACs), a revolutionary approach in targeted protein degradation. The bromomethyl group in 5-(Bromomethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetonitrile serves as a key linker for attaching E3 ligase ligands, enabling the development of novel therapeutics for previously "undruggable" targets. This aligns with the pharmaceutical industry's focus on precision medicine and personalized therapies.
From an analytical perspective, high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are commonly used to characterize this compound. Purity and stability are critical parameters, especially for regulatory submissions in drug development. Researchers frequently search for "HPLC methods for 5-(Bromomethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetonitrile analysis", underscoring the need for robust quality control protocols.
Environmental and safety considerations are also paramount. While not classified as hazardous under standard regulations, proper handling protocols are recommended due to the reactive bromomethyl group. The compound's biodegradability and eco-toxicity profile are subjects of ongoing research, reflecting the broader shift toward green chemistry principles in industrial applications.
In summary, 5-(Bromomethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetonitrile (CAS No. 1804467-24-0) represents a cutting-edge tool for researchers exploring fluorinated heterocycles and their applications. Its adaptability across multiple disciplines—from medicinal chemistry to crop protection—ensures its continued relevance in solving complex scientific challenges. As innovation accelerates, this compound is poised to play a pivotal role in breakthroughs that address global health and sustainability priorities.
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